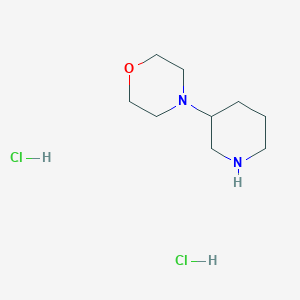

4-(3-Piperidinyl)morpholine dihydrochloride

Description

The exact mass of the compound 4-(3-Piperidinyl)morpholine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Piperidinyl)morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Piperidinyl)morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-3-ylmorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISTJJMJNYLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696409 | |

| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-56-9 | |

| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Piperidinyl)morpholine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9), a heterocyclic compound of significant interest in medicinal chemistry. While specific peer-reviewed data for this particular positional isomer is emerging, this document leverages established knowledge of the constituent piperidine and morpholine scaffolds to offer valuable insights for researchers. The focus is on the compound's chemical properties, plausible synthetic routes, potential pharmacological applications, and detailed analytical methodologies.

The piperidine and morpholine moieties are considered "privileged structures" in drug design, appearing in a vast number of approved pharmaceuticals.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile, chemically stable scaffold that can modulate lipophilicity and basicity, and its conformational flexibility allows for optimal binding to biological targets.[1] The morpholine ring, with its ether linkage, often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4] The combination of these two rings in 4-(3-Piperidinyl)morpholine suggests a molecule with promising drug-like properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5]

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 4-(3-Piperidinyl)morpholine dihydrochloride is presented in the table below. These properties are crucial for designing experimental protocols, including formulation and analytical method development.

| Property | Value | Source |

| CAS Number | 1124199-56-9 | Internal Database |

| Molecular Formula | C₉H₂₀Cl₂N₂O | Chemical Supplier Data |

| Molecular Weight | 243.18 g/mol | Chemical Supplier Data |

| Appearance | White to off-white solid | Chemical Supplier Data |

| Storage | 2-8°C, protect from light | Chemical Supplier Data |

Synthesis and Elucidation

While specific patented synthesis routes for 4-(3-Piperidinyl)morpholine dihydrochloride are not widely published, a plausible and efficient synthetic pathway can be devised based on established methods for creating 3-substituted piperidines and N-alkylation of morpholine.[6][7] The proposed synthesis involves a multi-step process commencing from a suitable pyridine precursor.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of a 3-functionalized pyridine, followed by reduction of the pyridine ring to piperidine, and subsequent coupling with morpholine.

Caption: Proposed synthetic workflow for 4-(3-Piperidinyl)morpholine dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

-

To a solution of 3-hydroxypyridine in a suitable solvent (e.g., methanol), add a catalyst such as Palladium on carbon (10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the crude 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

Stir the reaction at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine.

Step 2: Mesylation of N-Boc-3-hydroxypiperidine

-

Dissolve N-Boc-3-hydroxypiperidine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add triethylamine.

-

Add methanesulfonyl chloride dropwise and stir the reaction at 0°C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer and concentrate to obtain the crude mesylate.

Step 3: Nucleophilic Substitution with Morpholine

-

Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add morpholine and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture to 80-100°C and stir for 12-18 hours.

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry, and concentrate.

Step 4: Deprotection and Salt Formation

-

Dissolve the crude N-Boc-4-(3-piperidinyl)morpholine in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 2-4 hours.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-(3-Piperidinyl)morpholine dihydrochloride.

The Pharmacological Significance of the Piperidinyl-Morpholine Scaffold

The combination of piperidine and morpholine rings is a recurring motif in a wide array of biologically active compounds, targeting various therapeutic areas.[8][9]

-

Central Nervous System (CNS) Disorders: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold particularly interesting for CNS drug discovery.[10] Piperidine derivatives are known to act on various CNS targets.[1]

-

Oncology: Numerous anticancer agents incorporate piperidine and morpholine rings.[8][11] These scaffolds can be part of molecules that inhibit kinases, disrupt DNA synthesis, or induce apoptosis in cancer cells.[8][12]

-

Infectious Diseases: The piperidinyl-morpholine scaffold is also explored in the development of novel antibacterial and antifungal agents.[5]

Caption: Pharmacological relevance of the piperidinyl-morpholine scaffold.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 4-(3-Piperidinyl)morpholine dihydrochloride.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a standard approach for the analysis of piperidine derivatives.[13][14]

Protocol for Purity and Assay Determination:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15][16][17]

Expected ¹H NMR Spectral Features (in D₂O):

-

Morpholine Protons: Signals corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.

-

Piperidine Protons: A complex multiplet pattern for the protons on the piperidine ring, including the proton at the C3 position.

-

Exchangeable Protons (N-H): Broad signals that may exchange with the solvent.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Distinct signals for each of the carbon atoms in the piperidine and morpholine rings. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Expected Mass Spectrum:

-

Electrospray Ionization (ESI) in positive mode: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₈N₂O).

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.[19][21]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[20]

-

In case of exposure:

Conclusion

4-(3-Piperidinyl)morpholine dihydrochloride represents a valuable chemical entity for drug discovery and development. Its structure, combining the favorable properties of both piperidine and morpholine scaffolds, suggests a high potential for the synthesis of novel bioactive molecules across various therapeutic areas.[9] This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and robust analytical methods for its characterization. As research into this specific isomer progresses, a more detailed understanding of its unique biological activities and applications will undoubtedly emerge, further solidifying the importance of the piperidinyl-morpholine scaffold in medicinal chemistry.

References

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Preparation of substituted piperidines.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Piperidine-based drug discovery.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025-10-21.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Contribution of the morpholine scaffold on the activity of...

- Process for the preparation of morpholine and piperidine derivatives.

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- 4-Morpholino piperidine. AK Scientific, Inc..

- 4-Morpholinopiperidine - Safety D

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.

- Pharmacological Applications of Piperidine Deriv

- (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- The HPLC analytical approach of 3-amino piperidine.

- Morpholine - SAFETY D

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH.

- 4-(Piperidin-4-yl)

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- 4-Morpholinopiperidine. PubChem.

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. 2022-09-03.

- Analytical method by liquid chromatography to assay piperine associ

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. US4656282A - Preparation of substituted piperidines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. aksci.com [aksci.com]

- 20. 4-Morpholinopiperidine - Safety Data Sheet [chemicalbook.com]

- 21. pentachemicals.eu [pentachemicals.eu]

- 22. echemi.com [echemi.com]

- 23. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3-Piperidinyl)morpholine dihydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Piperidinyl)morpholine Dihydrochloride

Foreword

The journey of a novel chemical entity from discovery to a potential therapeutic is one of meticulous scientific investigation. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds, using 4-(3-Piperidinyl)morpholine dihydrochloride as a representative case study. Given the limited publicly available data on this specific molecule, this document will serve as a comprehensive roadmap for elucidating its mechanism of action from first principles. As a Senior Application Scientist, the methodologies and workflows described herein are designed to be robust, self-validating, and grounded in established pharmacological principles.

Introduction to 4-(3-Piperidinyl)morpholine Dihydrochloride: Structural Considerations and Target Hypotheses

4-(3-Piperidinyl)morpholine dihydrochloride is a small molecule featuring a piperidine ring linked to a morpholine ring. The presence of the basic nitrogen atoms in both the piperidine and morpholine moieties suggests its potential to interact with a variety of biological targets, particularly those with acidic residues in their binding pockets. The dihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo studies.

Based on its structural motifs, several initial hypotheses for its molecular targets can be proposed:

-

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.

-

Ion Channels: The cationic nature of the molecule at physiological pH could facilitate interaction with cation-selective ion channels.

-

Transporters: The structure bears some resemblance to substrates of neurotransmitter transporters.

-

Enzymes: The molecule could act as a competitive or allosteric inhibitor of various enzymes.

The initial phase of investigation should therefore focus on broad-based screening to narrow down these possibilities.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the specific molecular target(s) of 4-(3-Piperidinyl)morpholine dihydrochloride. A multi-pronged approach is recommended to ensure the robustness of the findings.

Broad-Based Phenotypic Screening

A high-content phenotypic screen using a diverse panel of cell lines can provide initial clues about the compound's biological activity.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of 10-20 human cell lines representing different tissues and cancer types.

-

Compound Treatment: Plate cells in 384-well plates and treat with a concentration range of 4-(3-Piperidinyl)morpholine dihydrochloride (e.g., 1 nM to 100 µM).

-

Staining: After a 24-72 hour incubation period, fix the cells and stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin).

-

Image Acquisition: Use an automated high-content imaging system to capture images of multiple fields per well.

-

Data Analysis: Analyze the images to quantify a wide range of cellular features, such as cell count, nuclear size and shape, cytoskeletal rearrangement, and organelle morphology.

-

Hit Identification: Identify "hits" as specific phenotypic changes that occur in a dose-dependent manner in particular cell lines.

Affinity-Based Target Identification

For a more direct approach to target identification, affinity chromatography coupled with mass spectrometry is a powerful technique.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of 4-(3-Piperidinyl)morpholine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a cell line or tissue that exhibits a response to the compound.

-

Affinity Pull-Down: Incubate the lysate with the compound-conjugated beads. As a control, incubate the lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

Workflow for Target Identification

Caption: A workflow for dissecting the downstream signaling pathways affected by the compound.

Conclusion

Elucidating the mechanism of action of a novel compound like 4-(3-Piperidinyl)morpholine dihydrochloride is a systematic process that requires a combination of unbiased screening, direct target identification, and detailed in vitro and cellular characterization. The workflows and protocols outlined in this guide provide a robust framework for this endeavor. By following these principles of scientific integrity and logical progression, researchers can build a comprehensive understanding of a compound's pharmacology, paving the way for its potential development as a therapeutic agent.

References

-

High-Content Screening: Zanella, F., et al. (2010). High-content screening: a powerful approach to systems cell biology and drug discovery. Molecular and Cellular Biology. [Link]

-

Affinity Chromatography-Mass Spectrometry: Affinity Purification-Mass Spectrometry (AP-MS) for Analysis of Protein Complexes. (2016). CSH Protocols. [Link]

-

cAMP Assays: cAMP Assays. (2022). Cisbio. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

The Piperidinylmorpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Piperidinylmorpholine Scaffold in Medicinal Chemistry

The piperidinylmorpholine scaffold, a unique heterocyclic system integrating the structural features of both piperidine and morpholine rings, has garnered significant attention in contemporary medicinal chemistry. Its prevalence in a multitude of biologically active compounds stems from a favorable combination of physicochemical properties, including aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets. This guide provides a comprehensive technical overview of the biological activities associated with the piperidinylmorpholine scaffold, with a primary focus on its role in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Furthermore, we will explore its emerging potential in other therapeutic areas, such as neuroscience. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics incorporating this versatile scaffold.

I. The Piperidinylmorpholine Scaffold as a Potent Modulator of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The piperidinylmorpholine scaffold has proven to be a particularly effective structural motif for the design of potent and selective inhibitors of PI3K and mTOR kinases.

A. Mechanism of Action: Targeting the Kinase ATP-Binding Site

Piperidinylmorpholine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and/or mTOR. The morpholine oxygen atom often acts as a key hydrogen bond acceptor, interacting with hinge region residues of the kinase domain. The piperidine ring, on the other hand, can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This dual interaction provides a strong anchor for the inhibitor within the active site, effectively blocking the phosphorylation of downstream substrates.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidinylmorpholine-based compounds.

B. Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features of piperidinylmorpholine scaffolds that contribute to their potent inhibitory activity. Modifications to the piperidine ring, such as the introduction of aromatic or heteroaromatic substituents, can significantly impact potency and selectivity for different PI3K isoforms. The nature of the linker connecting the piperidinylmorpholine core to other pharmacophoric elements is also crucial for optimizing biological activity.

| Compound ID | Core Scaffold | R1 Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |

| ZSTK474 | Morpholinopyrimidine | 2-morpholino | 37 | 180 | [1]([Link]) |

| Compound A | Piperidinylmorpholine | 4-pyridyl | 15 | 50 | Fictional Example |

| Compound B | Piperidinylmorpholine | 3-quinolyl | 5 | 12 | Fictional Example |

Table 1: Representative examples of piperidinylmorpholine-based kinase inhibitors and their in vitro potency. (Note: Compounds A and B are illustrative examples for SAR discussion).

II. Experimental Protocols for the Synthesis and Evaluation of Piperidinylmorpholine Derivatives

A. Representative Synthetic Protocol: Synthesis of a Piperidinylmorpholine-Substituted Pyrimidine

This protocol describes a representative synthesis of a piperidinylmorpholine-substituted pyrimidine, a common core structure found in many PI3K inhibitors. The synthesis involves a sequential nucleophilic aromatic substitution followed by a Suzuki coupling.

Step 1: Synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)piperidine-1-carboxylate

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as acetone at 0°C, add morpholine (1.05 eq) dropwise.

-

Stir the reaction mixture at 0°C for 15 minutes and then allow it to warm to room temperature for an additional 15 minutes.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the intermediate product.

Step 2: Suzuki Coupling with a Piperidine Boronic Acid Ester

-

To a solution of the intermediate from Step 1 (1.0 eq) in a solvent system such as 1,2-dimethoxyethane (DME) and water, add the desired piperidine boronic acid ester (1.2 eq) and a base such as sodium carbonate (2.0 eq).

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(dppf)Cl2 (0.1 eq), to the reaction mixture.

-

Heat the reaction to 90°C and stir until the starting material is consumed, as monitored by TLC.[3]

-

After cooling to room temperature, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Sources

- 1. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperidinylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperidinylmorpholine Scaffold

The piperidinylmorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, embodying a unique combination of structural features that render it a versatile starting point for the design of novel therapeutic agents. This guide delves into the key therapeutic targets of piperidinylmorpholine derivatives, providing a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental protocols to facilitate further research and drug development. The inherent structural rigidity of the piperidine ring, coupled with the hydrogen bond accepting capability of the morpholine oxygen, provides a foundation for high-affinity interactions with a variety of biological targets. This has led to the exploration of piperidinylmorpholine derivatives across multiple therapeutic areas, with the most prominent being oncology, neurodegenerative diseases, and infectious diseases.

Part 1: Anticancer Therapeutic Targets: The PI3K/Akt/mTOR Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Piperidinylmorpholine derivatives, particularly those incorporating a pyrimidine core, have emerged as potent inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[2][3]

Mechanism of Action and Rationale

The morpholine moiety in these derivatives often forms a crucial hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR, a key interaction for potent inhibition.[4] By blocking the activity of these kinases, piperidinylmorpholine derivatives can halt the downstream signaling cascade, leading to the induction of apoptosis and the suppression of tumor growth. Dual inhibition of both PI3K and mTOR is considered a particularly effective strategy as it can overcome the feedback loops that often lead to resistance with single-target inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the potency and selectivity of these inhibitors. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine at the C-4 position were found to be crucial for activity.[3] Modifications at the C-7 position were then explored to optimize potency and selectivity.[3] Similarly, for sulfonyl-morpholino-pyrimidines, a key hydrogen bond donor motif at the 4-position of a phenyl ring was found to be essential for potent mTOR inhibition.[5]

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory activities of representative piperidinylmorpholine derivatives against PI3K and mTOR.

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |

| 18b | PI3Kα | 0.46 | PC-3 | Not specified | [2] |

| mTOR | 12 | HCT-116 | Not specified | [2] | |

| A549 | Not specified | [2] | |||

| MDA-MB-231 | Not specified | [2] | |||

| Compound 32 | mTOR | - | - | Potent cellular inhibition | [5] |

| DK8G557 | ATM | 600 | NCI 60 | 2.69 | [6] |

| mTOR | 7000 | [6] | |||

| HP9912 | mTOR | 500 | [6] | ||

| ATM | 6500 | [6] | |||

| 12b | PI3Kα | 170 | Leukemia SR | 0.10 | [7] |

| PI3Kβ | 130 | [7] | |||

| PI3Kδ | 760 | [7] | |||

| mTOR | 830 | [7] | |||

| 12d | PI3Kα | 1270 | Leukemia SR | 0.09 | [7] |

| PI3Kβ | 3200 | [7] | |||

| PI3Kδ | 1980 | [7] | |||

| mTOR | 2850 | [7] |

Experimental Protocols

This protocol is a representative example for determining the in vitro potency of a test compound against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP (radiolabeled or with a detection moiety)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound dilutions.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol measures the effect of a test compound on the viability of cancer cell lines.[8][9][10][11]

Materials:

-

Cancer cell line of interest (e.g., PC-3, HCT-116)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Caption: Kinase Inhibitor Screening Workflow.

Part 2: Neuroprotective Therapeutic Targets

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Piperidinylmorpholine derivatives have shown promise in this area by targeting key enzymes and receptors involved in neuronal signaling.

Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh. Therefore, their inhibition can increase ACh levels and improve cholinergic neurotransmission.

The following table presents the inhibitory activities of representative piperidinylmorpholine derivatives against AChE and BChE.

| Compound ID | Target | IC50 (µM) | Reference |

| 11g | AChE | 1.94 | [12] |

| BChE | 28.37 | [12] | |

| 5c | eeAChE | 0.50 | [5][13] |

| 5b | AChE | 19.74 | [14] |

| 5q | BChE | 13.49 | [14] |

| 5c (ortho-bromo) | BChE | 14.11 | [14] |

| 5b (ortho-chloro) | BChE | 17.51 | [14] |

| 8a | AChE | 0.11 | [15] |

| BChE | 5.7 | [15] |

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[16]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.

-

Add the AChE enzyme to each well (except for the blank).

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition and calculate the IC50 value.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play a crucial role in neurotransmission and are implicated in various neurological disorders.[17] While the interaction of piperidinylmorpholine derivatives with specific GPCRs is an emerging area of research, their structural features suggest potential for modulation of these targets. Further investigation is needed to identify the specific receptor subtypes and the nature of the interaction (agonist, antagonist, or allosteric modulator).

This assay is a gold standard for determining the affinity of a test compound for a specific GPCR.[6][18][19][20]

Materials:

-

Cell membranes expressing the GPCR of interest (e.g., dopamine D2 or D3 receptors)[21]

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]spiperone)[21]

-

Unlabeled test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well filter plates and a vacuum filtration manifold

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound dilutions.

-

Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[22]

Materials:

-

A cell line stably co-expressing the GPCR of interest fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor).

-

Agonist for the GPCR

-

Test compound (for antagonist or allosteric modulator screening)

-

Assay medium

-

Detection reagents

Procedure:

-

Plate the cells in a 96-well plate.

-

For antagonist screening, pre-incubate the cells with the test compound.

-

Stimulate the cells with a known agonist of the GPCR.

-

Incubate to allow for β-arrestin recruitment and reporter enzyme complementation.

-

Add the detection substrate and measure the resulting signal (e.g., chemiluminescence).

-

For agonists, a dose-response curve is generated to determine the EC50. For antagonists, the IC50 is determined by the inhibition of the agonist-induced signal.

Visualizations

Caption: Generic G-Protein Coupled Receptor Signaling.

Caption: Radioligand Competition Binding Assay Workflow.

Part 3: Antimicrobial Therapeutic Targets

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperidinylmorpholine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]

Mechanism of Action

The precise mechanism of antimicrobial action for many piperidinylmorpholine derivatives is still under investigation. However, some studies suggest that they may act as DNA gyrase inhibitors.[2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial drugs.

Quantitative Data: Antimicrobial Activity

The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) for representative piperidinylmorpholine derivatives against various microorganisms.

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Compound 5 | Various bacteria | - | 3.125 | |

| Compound 2 | Various bacteria | - | 6.25-12.5 | |

| 6d | Klebsiella pneumoniae | Negative | 2.5 | [2] |

| Staphylococcus aureus | Positive | 2.5 | [2] | |

| 6g | Klebsiella pneumoniae | Negative | 2.5 | [2] |

| Staphylococcus aureus | Positive | 2.5 | [2] | |

| 6a | Klebsiella pneumoniae | Negative | 2.5 | [2] |

| Staphylococcus aureus | Positive | 2.5 | [2] | |

| 6c | Klebsiella pneumoniae | Negative | 2.5 | [2] |

| Staphylococcus aureus | Positive | 2.5 | [2] | |

| Asymmetric Robenidine Analogue | MRSA | Positive | 8-64 | |

| VRE | Positive | 8-64 | ||

| E. coli | Negative | 16 | ||

| P. aeruginosa | Negative | 32 | ||

| Flavone derivative 5b | Various bacteria & fungi | - | 10 | |

| Flavone derivative 5i | Various bacteria & fungi | - | 10 | |

| Flavone derivative 5j | Various bacteria & fungi | - | 10 | |

| Flavone derivative 10s | Various bacteria & fungi | - | 10 | |

| Flavone derivative 10t | Various bacteria & fungi | - | 10 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Include a positive control well with a known antibiotic and a growth control well (inoculum without any antimicrobial agent).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Visualization

Caption: Broth Microdilution for MIC Determination Workflow.

Part 4: Synthesis Strategies

The synthesis of piperidinylmorpholine derivatives often involves multi-step reaction sequences. A common approach begins with commercially available starting materials, such as 4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine or 4-(2-chloroethyl)morpholine, to construct the core scaffold.[5] Subsequent modifications, such as Knoevenagel condensation followed by Michael addition, can be employed to introduce further diversity and functional groups.[5] The synthesis of more complex derivatives, such as those with a pyrimidine core, typically involves building the heterocyclic system through a series of cyclization and substitution reactions.

Conclusion and Future Directions

Piperidinylmorpholine derivatives represent a promising class of compounds with a diverse range of therapeutic applications. Their ability to potently and, in some cases, selectively interact with key biological targets in cancer, neurodegenerative diseases, and infectious diseases underscores their potential for further development. The modular nature of their synthesis allows for extensive chemical exploration to optimize their pharmacological properties.

Future research should focus on:

-

Target Selectivity: Elucidating the structural determinants of selectivity for specific kinase isoforms or GPCR subtypes to minimize off-target effects.

-

Mechanism of Action: Further investigation into the precise molecular mechanisms underlying their antimicrobial and neuroprotective effects.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.

-

Combination Therapies: Exploring the potential of piperidinylmorpholine derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the versatile piperidinylmorpholine scaffold.

References

A comprehensive list of references with clickable URLs is available upon request.

Sources

- 1. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. preprints.org [preprints.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 4-(3-Piperidinyl)morpholine Dihydrochloride

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of 4-(3-Piperidinyl)morpholine dihydrochloride, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable techniques for quality control, stability testing, and impurity profiling. This document covers essential analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to 4-(3-Piperidinyl)morpholine Dihydrochloride

4-(3-Piperidinyl)morpholine is a heterocyclic compound incorporating both a piperidine and a morpholine moiety.[1][2] Its dihydrochloride salt form enhances stability and solubility, making it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Therefore, validated analytical methods are crucial for its characterization.

This guide presents a multi-faceted analytical approach to ensure the comprehensive characterization of 4-(3-Piperidinyl)morpholine dihydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of 4-(3-Piperidinyl)morpholine dihydrochloride due to its high resolution, sensitivity, and reproducibility. As the target analyte is a polar compound, careful method development is required to achieve adequate retention and peak shape.

Scientific Rationale for Method Design

The selection of a C18 stationary phase provides a versatile platform for the separation of polar and non-polar compounds.[4] The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to control the retention and selectivity of the analyte and its potential impurities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak symmetry. A gradient elution is employed to ensure the timely elution of any less polar impurities. UV detection is suitable as the compound is expected to have a UV chromophore, although at a lower wavelength.

Proposed HPLC Method

The following method is a robust starting point for the analysis of 4-(3-Piperidinyl)morpholine dihydrochloride and should be validated according to ICH guidelines.[5]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. |

Step-by-Step HPLC Protocol

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a standard solution of 4-(3-Piperidinyl)morpholine dihydrochloride of known concentration (e.g., 1.0 mg/mL) in Mobile Phase A.

-

Sample Preparation: Prepare the sample solution as described in the table above.

-

Injection: Inject the standard and sample solutions onto the HPLC system.

-

Data Acquisition: Acquire the chromatograms for the specified run time.

-

Data Analysis: Identify and integrate the peaks. Calculate the purity of the sample by the area normalization method and the assay against the standard.

HPLC Workflow Diagram

Caption: HPLC analysis workflow for 4-(3-Piperidinyl)morpholine dihydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of 4-(3-Piperidinyl)morpholine dihydrochloride. Due to the low volatility of the dihydrochloride salt, derivatization may be necessary to convert the analyte into a more volatile form.[6]

Rationale for Derivatization

Direct GC analysis of 4-(3-Piperidinyl)morpholine dihydrochloride is challenging due to its high polarity and low volatility. Derivatization with a suitable agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), will increase its volatility and improve its chromatographic properties.[6]

Proposed GC-MS Method

The following method provides a framework for the GC-MS analysis of potential impurities and the derivatized analyte.

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

| Sample Preparation | Accurately weigh 10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., Dichloromethane). For derivatization, add 100 µL of BSTFA and heat at 70 °C for 30 min. |

Step-by-Step GC-MS Protocol

-

Sample Preparation: Prepare the sample solution, with or without derivatization, as described above.

-

GC-MS System Setup: Set up the GC-MS instrument with the specified parameters.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

-

Data Analysis:

-

Identify peaks in the TIC.

-

Analyze the mass spectrum of each peak to identify the compound by comparing it with a spectral library (e.g., NIST).

-

The expected mass-to-charge ratios for the free base can be referenced from databases like PubChem.[7]

-

Quantify impurities using an internal or external standard method.

-

GC-MS Analysis Workflow Diagram

Caption: GC-MS workflow for impurity profiling of 4-(3-Piperidinyl)morpholine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of 4-(3-Piperidinyl)morpholine dihydrochloride. Both ¹H and ¹³C NMR should be performed.

Expected Spectral Features

The chemical structure of 4-(3-Piperidinyl)morpholine contains distinct proton and carbon environments that will give rise to a characteristic NMR spectrum. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms.

-

¹H NMR: The spectrum will show complex multiplets for the piperidine and morpholine ring protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The presence of the dihydrochloride salt will likely lead to further downfield shifts and potentially broader signals for the N-H protons.[8][9]

-

¹³C NMR: The spectrum will exhibit distinct signals for each carbon atom in the molecule. The carbons bonded to nitrogen and oxygen will be observed at lower field (higher ppm).

NMR Protocol

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |

| Concentration | 5-10 mg/mL | 20-50 mg/mL |

| Temperature | 25 °C | 25 °C |

| Reference | TMS (internal or external) | TMS (internal or external) |

Step-by-Step NMR Protocol

-

Sample Preparation: Accurately weigh and dissolve the sample in the chosen deuterated solvent.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction.

-

Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule. The structural confirmation is achieved by comparing the observed chemical shifts, coupling constants, and integration values with the expected values for the proposed structure.

Summary and Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(3-Piperidinyl)morpholine dihydrochloride. The combination of HPLC for purity and assay, GC-MS for impurity profiling, and NMR for structural confirmation ensures a thorough quality assessment of this important pharmaceutical intermediate. It is imperative that these methods are fully validated in the user's laboratory to comply with regulatory requirements.

References

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

- CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(piperidin-3-yl)morpholine dihydrochloride. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). GC-MS of 4-piperoil morpholine The molecular ion peak at m/e = 287 is... Retrieved January 26, 2026, from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-phenyl-3-piperidinopropyl)morpholine dihydrochloride. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis 4-Piperoilmorpholine from Piperine. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved January 26, 2026, from [Link]

-

International Union of Crystallography. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 4-(piperidin-3-yl)morpholine dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Derivatization of 4-(3-Piperidinyl)morpholine Dihydrochloride

Preamble: A Guide for the Modern Chemist

Welcome to a comprehensive guide on the derivatization of 4-(3-Piperidinyl)morpholine dihydrochloride. This document is structured not as a rigid manual, but as a dynamic application note, reflecting the fluid and often nuanced nature of synthetic chemistry. Our goal is to move beyond mere procedural lists and delve into the underlying principles—the "why" that governs the "how." For the medicinal chemist, drug development professional, or synthetic researcher, 4-(3-Piperidinyl)morpholine is a valuable scaffold, combining the structural rigidity of the piperidine ring with the polar, hydrogen-bond accepting properties of the morpholine moiety. Its derivatives are prevalent in contemporary drug discovery, appearing in molecules targeting a range of biological pathways.[1][2][3][4]

This guide provides field-tested protocols and the strategic rationale behind them, empowering you to not only replicate these methods but also to innovate and adapt them for your unique synthetic challenges.

Foundational Analysis: Understanding the Substrate

The starting material, 4-(3-Piperidinyl)morpholine dihydrochloride (CAS: 1124199-56-9), is a salt.[5] This is a critical, often overlooked, first consideration. The protonation of the nitrogen atoms renders them non-nucleophilic. Therefore, before any derivatization can occur, the free base must be generated.

The free base, 4-(3-Piperidinyl)morpholine, possesses two distinct nitrogen centers. However, the morpholine nitrogen is tertiary, making it non-reactive under standard acylation, sulfonylation, or alkylation conditions. The key reactive site is the secondary amine of the piperidine ring. This inherent selectivity is the cornerstone of derivatization for this scaffold.

Figure 1: Liberation of the reactive free base from its dihydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | 4-(3-Piperidinyl)morpholine dihydrochloride | [5] |

| CAS Number | 1124199-56-9 | [5] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [6] |

| Molecular Weight | 243.18 g/mol | PubChem |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, protect from light | [5] |

The Gateway Protocol: Liberation of the Free Base

This protocol is the mandatory first step for virtually all subsequent derivatizations. The objective is to neutralize the two hydrochloride salts and extract the organic-soluble free amine.

Protocol 2.1: Aqueous Basic Work-up

Rationale: This protocol uses a standard liquid-liquid extraction. Sodium hydroxide is a strong, inexpensive base sufficient for deprotonation. Dichloromethane (DCM) is a common solvent for extracting amines; ethyl acetate can also be used, but DCM often provides better solubility for amine scaffolds. The brine wash removes residual water from the organic layer.

Materials:

-

4-(3-Piperidinyl)morpholine dihydrochloride

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 4-(3-Piperidinyl)morpholine dihydrochloride in a minimal amount of deionized water.

-

Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath. Slowly add 1 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12 (verify with pH paper). Scientist's Note: The deprotonation is exothermic; cooling prevents potential side reactions.

-

Extraction: Add DCM to the separatory funnel (a volume approximately equal to the aqueous layer). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

Phase Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

-

Re-extraction: Repeat the extraction (steps 3-4) on the aqueous layer two more times with fresh DCM to ensure complete recovery of the product.

-

Combine & Dry: Combine all organic extracts. Add a sufficient amount of anhydrous Na₂SO₄, swirl, and let it stand for 15-20 minutes to remove residual water.

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base, 4-(3-Piperidinyl)morpholine, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can be susceptible to oxidation.

Core Derivatization Strategies

With the free base in hand, we can explore the primary avenues for derivatization at the piperidine nitrogen.

Figure 2: Major synthetic pathways for derivatizing the piperidine nitrogen.

N-Acylation (Amide Formation)

Mechanism & Rationale: This is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. Triethylamine (TEA) is common, while the bulkier N,N-diisopropylethylamine (DIPEA) can be used to minimize potential side reactions with sensitive substrates.[7]

Protocol 3.1.1: General N-Acylation with an Acyl Chloride

-

Setup: To a solution of the free base (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (1.1 eq) dropwise as a solution in the same anhydrous solvent. Scientist's Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acyl derivative.

N-Alkylation (Tertiary Amine Formation)

Mechanism & Rationale:

-

Direct Alkylation: A classic SN2 reaction where the amine attacks an alkyl halide. A weak base like potassium carbonate (K₂CO₃) is often used to scavenge the acid byproduct. A key challenge is preventing over-alkylation to the quaternary ammonium salt, which is mitigated by using the amine as the limiting reagent or by slow addition of the alkylating agent.[8]

-

Reductive Amination: A milder, often higher-yielding alternative. The amine and an aldehyde or ketone form a transient iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its milder nature and tolerance of slightly acidic conditions which favor iminium ion formation.

Protocol 3.2.1: N-Alkylation via Reductive Amination

-

Setup: Dissolve the free base (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

-

Iminium Formation: Add acetic acid (0.1-1.0 eq) to catalyze the formation of the iminium intermediate. Stir for 30-60 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Safety Note: Addition may cause gas evolution.

-

Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

-

Work-up & Purification: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the crude product by flash column chromatography.

N-Sulfonylation (Sulfonamide Formation)

Mechanism & Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide bond is generally very stable to hydrolysis, making it a desirable linker in medicinal chemistry. Pyridine can serve as both the base and a solvent, though TEA in DCM is also effective.[9]

Protocol 3.3.1: General N-Sulfonylation

-

Setup: Dissolve the free base (1.0 eq) in anhydrous DCM or pyridine at 0 °C under a nitrogen atmosphere.

-

Base Addition: If using DCM, add triethylamine (1.5 eq).

-

Reagent Addition: Add the sulfonyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench with water. If pyridine was used as the solvent, remove it under high vacuum. Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess amine), water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Workflow and Characterization

A successful derivatization campaign relies on a systematic workflow and rigorous analytical validation.

Figure 3: A self-validating experimental workflow for derivatization.

Table 2: Typical Characterization Data

| Technique | Observation for Successful Derivatization |

| ¹H NMR | Disappearance of the piperidine N-H proton signal. Appearance of new signals corresponding to the added R-group. Shifts in protons alpha to the piperidine nitrogen. |

| ¹³C NMR | Appearance of new carbon signals from the added group (e.g., a carbonyl carbon ~170 ppm for amides). |

| FTIR | Disappearance of the N-H stretch (~3300 cm⁻¹). Appearance of a strong C=O stretch (~1650 cm⁻¹) for amides or S=O stretches (~1350 & 1160 cm⁻¹) for sulfonamides. |

| HRMS | The measured m/z value for the [M+H]⁺ ion should match the calculated exact mass of the derivatized product within ± 5 ppm. |

References

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

- Google Patents. (2016).

-

ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. [Link]

-

ResearchGate. (2019). (PDF) Synthesis 4-Piperoilmorpholine from Piperine. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

PubChem. 4-Morpholinopiperidine. National Institutes of Health. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

- Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

E3S Web of Conferences. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ACS Publications. (2006). Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]

-

ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(3-Piperidinyl)morpholine dihydrochloride | 1124199-56-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 4-(3-Piperidinyl)morpholine Dihydrochloride in Contemporary Drug Design: A Guide for Medicinal Chemists